molecular formula C8H7N5O B14401732 Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate CAS No. 84941-17-3

Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate

Cat. No.: B14401732
CAS No.: 84941-17-3
M. Wt: 189.17 g/mol
InChI Key: GHSDQIGESLRQNC-UHFFFAOYSA-N
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Description

Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of ethyl, dicyano, and methanimidate groups attached to the pyrazole ring

Preparation Methods

The synthesis of Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (4,5-dicyano-1H-pyrazol-3-yl)methanimidate can be compared with other similar compounds, such as:

    1H-Pyrazole, 3-ethyl-4,5-dihydro-: This compound has a similar pyrazole ring structure but lacks the dicyano and methanimidate groups.

    Ethanone, 1-(1H-pyrazol-4-yl)-: Another pyrazole derivative with different substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84941-17-3

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

ethyl N-(4,5-dicyano-1H-pyrazol-3-yl)methanimidate

InChI

InChI=1S/C8H7N5O/c1-2-14-5-11-8-6(3-9)7(4-10)12-13-8/h5H,2H2,1H3,(H,12,13)

InChI Key

GHSDQIGESLRQNC-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC1=NNC(=C1C#N)C#N

Origin of Product

United States

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